

# A Comparative Analysis of UAMC-3203 and SRS11-92 in Neuroprotection

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## Compound of Interest

Compound Name: UAMC-3203

Cat. No.: B15586071

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In the landscape of neuroprotective agent development, two compounds, **UAMC-3203** and SRS11-92, have emerged as promising candidates, primarily through their roles as potent inhibitors of ferroptosis, a form of iron-dependent regulated cell death implicated in a range of neurological disorders. This guide provides a comprehensive comparison of their performance in preclinical neuroprotection studies, offering researchers, scientists, and drug development professionals a side-by-side analysis of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

## At a Glance: UAMC-3203 vs. SRS11-92

Both **UAMC-3203** and SRS11-92 are analogs of the first-generation ferroptosis inhibitor, Ferrostatin-1, and have demonstrated significant neuroprotective effects in various models of neurological injury. While **UAMC-3203** has been noted for its improved stability and in vivo efficacy, SRS11-92 has been extensively characterized for its modulation of the Nrf2 signaling pathway. The following sections delve into the quantitative data from key studies, detail the experimental protocols, and illustrate the signaling pathways associated with each compound.

## Quantitative Data Summary

The neuroprotective effects of **UAMC-3203** and SRS11-92 have been quantified in several preclinical models. The tables below summarize the key findings from studies on stroke and spinal cord injury.

Table 1: Neuroprotective Efficacy of **UAMC-3203** in a Diabetic Rat Stroke Model

Parameter	Model	Treatment	Outcome	Reference
Memory Function	Middle Cerebral Artery Occlusion (MCAO) in diabetic rats	2 mg/kg UAMC-3203 for 2 weeks	Prevented the decline in episodic and spatial memory	[1]
Anxiety-like Behavior	MCAO in diabetic rats	2 mg/kg UAMC-3203 for 2 weeks	Reversed anxiety-like behavior	[1]
Lipid Peroxidation (4-HNE levels)	MCAO in diabetic rats	2 mg/kg UAMC-3203 for 2 weeks	Prevented the increase in 4-HNE levels	[1]
GPX-4 Protein Levels	MCAO in diabetic rats	2 mg/kg UAMC-3203 for 2 weeks	Preserved GPX-4 protein levels	[1]

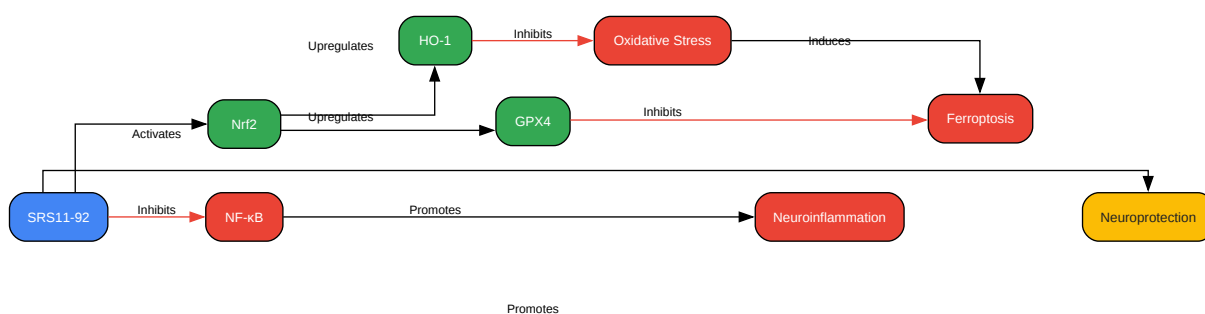
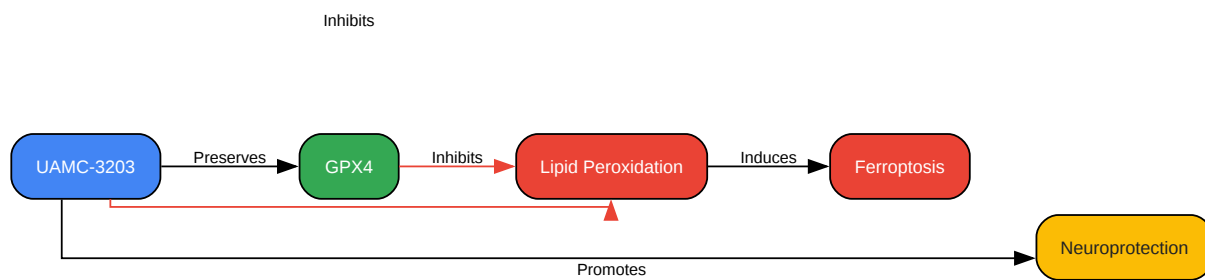
Table 2: Neuroprotective Efficacy of **SRS11-92** in a Mouse Stroke Model

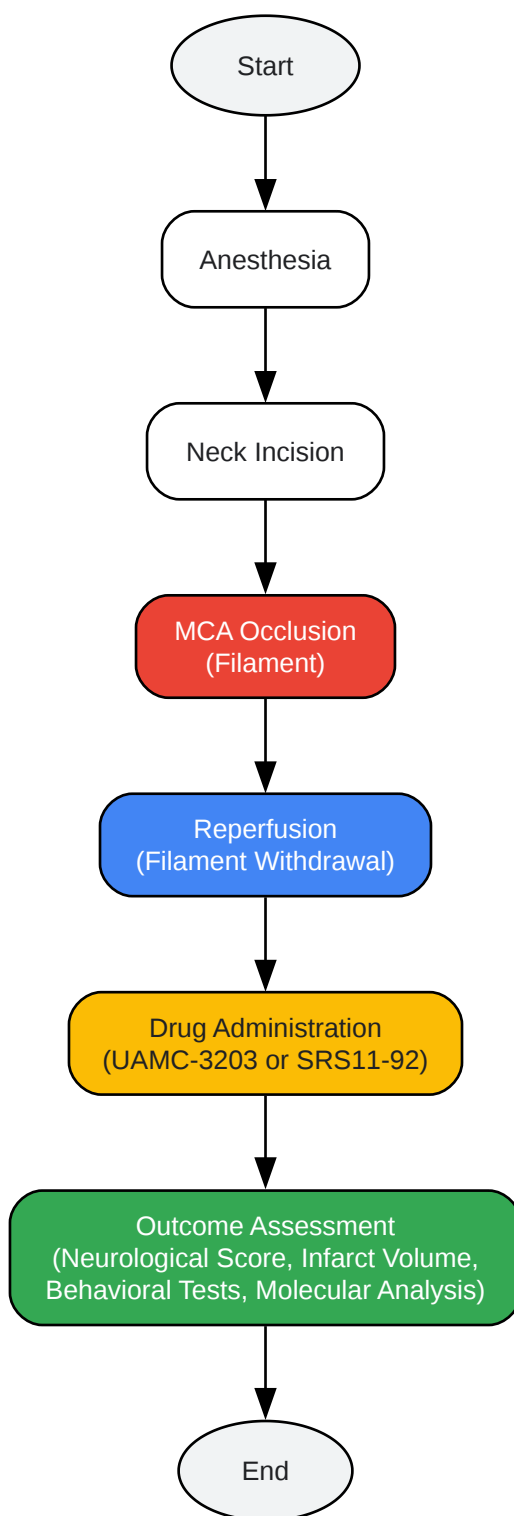
Parameter	Model	Treatment	Outcome	Reference
Brain Infarct Size	Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in mice	SRS11-92	Improved brain infarct size	[2]
Neurological Deficits	MCAO/R in mice	SRS11-92	Improved neurological deficits	[2]
Neuronal Damage	MCAO/R in mice	SRS11-92	Reduced neuronal damage	[2]
Oxidative Stress	MCAO/R in mice	SRS11-92	Inhibited ROS accumulation	[2]
Neuroinflammation	MCAO/R in mice	SRS11-92	Suppressed neuroinflammation	[2]

## Signaling Pathways and Mechanisms of Action

The neuroprotective effects of **UAMC-3203** and SRS11-92 are rooted in their ability to inhibit ferroptosis, albeit with potentially different primary upstream regulatory mechanisms.

**UAMC-3203:** This compound acts as a potent radical-trapping antioxidant, directly interfering with the process of lipid peroxidation, a key event in ferroptosis. By preserving the function of Glutathione Peroxidase 4 (GPX4), **UAMC-3203** maintains cellular redox homeostasis and prevents the accumulation of toxic lipid peroxides. Some evidence also suggests a potential, though less characterized, link to the Nrf2/HO-1 pathway.





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## References

- 1. Srs11-92, a ferrostatin-1 analog, improves oxidative stress and neuroinflammation via Nrf2 signal following cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alzheimer Disease | Neuroprotective effects of SRS11-92 against oxidative stress–induced senescence via Nrf2/HO-1/NF-κB in Alzheimer's disease models | springermedicine.com [springermedicine.com]
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